2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a highly complex organic molecule. This compound features multiple hydroxyl groups, making it a polyhydroxylated compound. It also contains a cyclopenta[a]phenanthrene core, which is characteristic of many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, oxidizing agents like PCC (pyridinium chlorochromate), and reducing agents like NaBH4 (sodium borohydride).
Industrial Production Methods
Industrial production of such a compound would likely involve large-scale organic synthesis techniques, including the use of flow chemistry to ensure precise control over reaction conditions and to improve yields. The use of automated synthesizers and high-throughput screening methods would also be common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Ketones and aldehydes can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Swern oxidation.
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: SOCl2 (thionyl chloride) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action for such a compound would likely involve interactions with various molecular targets, including enzymes and receptors. The multiple hydroxyl groups could form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclopenta[a]phenanthrene core could interact with hydrophobic pockets in proteins, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the extensive hydroxylation.
Steroids: Similar core structure but with different functional groups and degrees of saturation.
Glycosides: Similar polyhydroxylated structures but with different aglycone components.
Uniqueness
This compound’s uniqueness lies in its combination of a highly hydroxylated structure with a complex polycyclic core, which could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C60H102O29 |
---|---|
Molecular Weight |
1287.4 g/mol |
IUPAC Name |
2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3 |
InChI Key |
SQKPHECGTGXVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C |
Origin of Product |
United States |
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